molecular formula C₂₃H₂₅FN₂O₂ B1140279 CID 57366357 CAS No. 697287-41-5

CID 57366357

Cat. No.: B1140279
CAS No.: 697287-41-5
M. Wt: 380.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

A potent and efficacious KCNQ2 opener which inibits induced hyperexcitability of rat hippocampal neurons.

Properties

IUPAC Name

N-[(1S)-1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O2/c1-16(25-23(27)11-9-18-4-2-3-5-20(18)24)19-8-10-22-21(14-19)26(12-13-28-22)15-17-6-7-17/h2-5,8-11,14,16-17H,6-7,12-13,15H2,1H3,(H,25,27)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFFOPPWSLCCAA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCN2CC3CC3)NC(=O)C=CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCCN2CC3CC3)NC(=O)C=CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide interact with KCNQ2 channels and what are the downstream effects of this interaction?

A: (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide acts as a potent and efficacious KCNQ2 opener. [] While the specific binding site and mechanism of action haven't been fully elucidated in the provided abstracts, KCNQ2 openers typically enhance the channel's activity. This leads to an increase in potassium ion conductance across neuronal membranes, resulting in hyperpolarization and a decrease in neuronal excitability. [] This modulation of neuronal activity makes (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide a potential therapeutic candidate for conditions characterized by neuronal hyperexcitability, such as epilepsy.

Q2: What evidence supports the claim that (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide inhibits induced hyperexcitability in neurons?

A: Research indicates that (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide demonstrates efficacy in inhibiting induced hyperexcitability in rat hippocampal neurons. [] Although specific details about the experimental setup and methods used to induce and measure hyperexcitability are not provided in the abstracts, this finding suggests that the compound can effectively dampen excessive neuronal activity, supporting its potential as a therapeutic agent for neurological disorders. Further research, including in vivo studies and clinical trials, is needed to confirm these preliminary findings and evaluate the compound's therapeutic potential in humans.

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